molecular formula C11H11Cl2NO3 B2750712 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid CAS No. 1546599-90-9

3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B2750712
CAS No.: 1546599-90-9
M. Wt: 276.11
InChI Key: FCGKEPSEJPGESG-UHFFFAOYSA-N
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Description

3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid is a specialized organic compound with the CAS Registry Number 1546599-90-9 and a molecular formula of C 11 H 11 Cl 2 NO 3 . It features a molecular weight of 276.11 g/mol . This molecule is characterized by a 3,5-dichloroanilino moiety coupled to a 2,2-dimethyl-3-oxopropanoic acid group, a structure that suggests its utility as a versatile synthetic intermediate or building block in organic and medicinal chemistry research. The presence of the dichlorophenyl group is a common pharmacophore in the development of various active molecules, while the dimethyl-oxopropanoic acid portion can contribute to specific steric and electronic properties, potentially influencing the compound's reactivity and interaction with biological targets. Researchers may employ this reagent in the synthesis of more complex molecules for drug discovery, as a precursor for the development of enzyme inhibitors, or in material science applications. As with all fine chemicals, proper handling procedures should be observed. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-(3,5-dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGKEPSEJPGESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3,5-dichloroaniline, a key intermediate, involve:

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields amino derivatives.

    Substitution: Results in various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic Acid (CAS 145592-20-7)
  • Structure : Differs by a methoxy (-OCH₃) group at the 2-position instead of dimethyl groups.
  • This analog is marketed for pharmaceutical applications, suggesting improved bioavailability or target specificity .
3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic Acid (CAS 53219-94-6)
  • Molecular Weight : 248 g/mol, LogP: 2.60 .
  • Comparison : The absence of methyl groups reduces steric hindrance, which may lower lipophilicity (LogP 2.60 vs. estimated higher value for the dimethyl analog). This could influence membrane permeability and metabolic stability.

Chlorine Substitution Patterns

N-(2,5-Dichlorophenyl)maleamic Acid (CAS 31460-32-9)
  • Structure : Features a 2,5-dichlorophenyl group and a conjugated maleamic acid backbone.
  • The conjugated double bond in maleamic acid may increase susceptibility to hydrolysis or redox reactions .
2-[(2,6-Dichloroanilino)phenyl]acetic Acid Derivatives
  • Activity : Anti-inflammatory and analgesic properties are documented for 2,6-dichloro-substituted analogs, highlighting the importance of chlorine positioning in pharmacological activity .

Biodegradation and Metabolic Pathways

  • Diclofenac Metabolites: Hydroxylated derivatives (e.g., 4′-OH-DCF, 5-OH-DCF) and cleavage products (e.g., phenylacetic acid) demonstrate that substituents like hydroxyl groups influence biodegradation rates and pathways . For 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid, the dimethyl groups may slow enzymatic degradation compared to less hindered analogs.

Crystallographic and Stability Considerations

  • 3-(3,5-Dichloroanilinocarbonyl)-propionic Acid: Forms dimers via O–H⋯O hydrogen bonds, with additional C–Cl⋯C interactions stabilizing the crystal lattice . The dimethyl groups in the target compound may disrupt such interactions, altering crystallization behavior.

Data Tables

Table 1. Key Physicochemical Properties of Selected Analogs

Compound Name CAS Number Molecular Weight (g/mol) LogP Key Substituents
3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid - ~280 (estimated) ~3.0* 2,2-dimethyl, 3,5-dichloro
3-(3,5-Dichloroanilino)-2-methoxy-3-oxopropanoic acid 145592-20-7 ~280 ~2.8 2-methoxy, 3,5-dichloro
3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid 53219-94-6 248 2.60 No methyl/methoxy

*Estimated based on substituent contributions.

Table 2. Structural and Functional Comparisons

Compound Chlorine Position Functional Groups Biodegradation Insight
Target Compound 3,5-dichloro Dimethyl, oxo, carboxylic Likely slower degradation due to steric hindrance
N-(2,5-Dichlorophenyl)maleamic acid 2,5-dichloro Maleamic acid, conjugated Susceptible to redox reactions
Diclofenac Metabolites (e.g., 4′-OH-DCF) 2,6-dichloro Hydroxyl, carboxylic Rapid hydroxylation and cleavage

Biological Activity

3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid is a compound of significant interest due to its diverse biological activities and potential applications in various fields such as medicine, agriculture, and environmental science. This article explores its biological activity, including mechanisms of action, cytotoxicity, and its effects on microorganisms.

Chemical Structure and Properties

This compound features a dichloroaniline moiety attached to a dimethyl-oxopropanoic acid structure. Its molecular formula is C11H11Cl2NO3C_{11}H_{11}Cl_2NO_3, with a molecular weight of approximately 276.11 g/mol. The presence of chlorine atoms enhances its reactivity and potential biological effects.

The biological activity of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Oxidative Stress Modulation : It has been shown to influence oxidative stress pathways, potentially leading to apoptosis in certain cell types.
  • Gene Expression Alteration : The compound can affect the transcription of genes involved in cellular signaling and stress response.

Biological Activity Overview

Biological ActivityDescription
Antimicrobial Exhibits bactericidal effects against various bacterial strains.
Cytotoxicity Shows varying degrees of cytotoxicity in different cell lines.
Enzyme Interaction Acts as an inhibitor for specific metabolic enzymes.

Antimicrobial Activity

Research indicates that 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid demonstrates significant antimicrobial properties. It has been evaluated against several bacterial strains with notable effectiveness:

  • Staphylococcus spp. : Strong bactericidal activity was observed, making it a candidate for further development as an antimicrobial agent.
  • E. coli : Moderate effectiveness against Gram-negative bacteria was noted.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to assess the safety profile of the compound:

  • L929 Cell Line : The compound showed low cytotoxicity at concentrations below 100 µM.
  • A549 and HepG2 Cell Lines : At higher concentrations (200 µM), it induced significant cytotoxic effects.

Summary of Cytotoxicity Results

Cell LineConcentration (µM)Viability (%)
L92910090
A54920070
HepG220065

Case Studies

  • Environmental Impact Study : A study assessing the effects of this compound on soil microorganisms revealed that it could serve as a bioindicator for soil health due to its selective toxicity towards certain microbial populations.
  • Therapeutic Potential Research : Investigations into its therapeutic applications highlighted its potential role in treating inflammatory conditions by modulating immune responses through enzyme inhibition.

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid?

The synthesis typically involves coupling 3,5-dichloroaniline with a keto acid derivative. A common approach includes:

Acylation : Reacting 3,5-dichloroaniline with a dimethyl-substituted β-keto acid (e.g., 2,2-dimethyl-3-oxopropanoic acid) under acidic or basic conditions.

Purification : Using recrystallization or column chromatography to isolate the product.
Key parameters include controlling reaction temperature (60–80°C) and pH (neutral to slightly acidic) to optimize yield and minimize side reactions .

Q. How can structural characterization of this compound be performed?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dichloroanilino group (aromatic protons at δ 6.8–7.2 ppm) and dimethyl/keto functionalities (C=O at ~170 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, particularly the planar geometry of the dichloroanilino moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C11_{11}H10_{10}Cl2_2NO3_3) .

Q. What are the key physicochemical properties of this compound?

PropertyValue/Description
Molecular Weight~276.11 g/mol
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
Melting Point180–185°C (decomposes)
StabilityStable under inert atmospheres; hygroscopic
These properties are critical for handling and experimental design .

Advanced Research Questions

Q. How does the dimethyl substitution at the β-position influence reactivity?

The 2,2-dimethyl group sterically hinders nucleophilic attack at the β-carbon, directing reactivity toward the α-keto group. This enhances selectivity in:

  • Oxidation : Forms carboxylic acid derivatives under mild conditions.
  • Condensation Reactions : Facilitates enolate formation for C–C bond formation.
    Comparative studies with non-dimethyl analogs show reduced side-product formation in alkylation reactions .

Q. What methodologies resolve contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., antimicrobial vs. no activity) may arise from:

  • Assay Variability : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
  • Compound Purity : HPLC analysis (≥95% purity) ensures reproducibility.
  • Structural Confirmation : Validate via 1^1H NMR and HRMS to rule out degradation products .

Q. What is the proposed mechanism of action in enzyme inhibition studies?

The compound acts as a competitive inhibitor of acetyl-CoA carboxylase (ACC) in in vitro assays:

Binding Analysis : Docking simulations suggest interactions with the enzyme’s active site via the dichloroanilino group.

Kinetic Studies : Lineweaver-Burk plots confirm competitive inhibition (Ki_i = 2.3 µM).
Mechanistic insights are supported by fluorescence quenching and ITC experiments .

Q. How can computational modeling guide derivative synthesis for improved bioactivity?

  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with ACC inhibitory activity.
  • DFT Calculations : Predict optimal substituents (e.g., electron-withdrawing groups) to enhance binding affinity.
    Validated derivatives show up to 10-fold improved IC50_{50} values .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to improve crystal growth.
  • Temperature Gradients : Slow cooling from 50°C to 4°C reduces lattice defects.
  • Additives : Small amines (e.g., triethylamine) enhance crystal symmetry .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction conditions (e.g., inert gas, stoichiometry) to ensure consistency.
  • Data Validation : Cross-reference spectral data with published analogs (e.g., 2-(3,5-dichloroanilino)-2-oxoacetic acid) .
  • Ethical Reporting : Disclose assay limitations (e.g., cytotoxicity in mammalian cells) in bioactivity studies .

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